molecular formula C12H13Cl3O B3099013 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol CAS No. 134818-67-0

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol

Cat. No.: B3099013
CAS No.: 134818-67-0
M. Wt: 279.6 g/mol
InChI Key: LGNKJFHEXZRYDM-UHFFFAOYSA-N
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Description

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol (CAS: 134818-67-0) is a chlorinated propanol derivative with a molecular formula of C₁₂H₁₃Cl₃O and a molecular weight of 279.59 g/mol . It serves as a critical intermediate in synthesizing the fungicide prothioconazole (CAS: 178928-70-6), a triazole-thione compound widely used in agriculture to combat phytopathogenic fungi . The compound features three chlorine substituents: one on the cyclopropyl ring, one on the 2-chlorophenyl group, and one on the propanol backbone. Its structural complexity contributes to its role as a precursor in fungicide production, where subsequent reactions introduce heterocyclic moieties like triazoles .

Properties

IUPAC Name

1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3O/c13-8-12(16,11(15)5-6-11)7-9-3-1-2-4-10(9)14/h1-4,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNKJFHEXZRYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CCl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175976
Record name 2-Chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)benzeneethanol
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Molecular Weight

279.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134818-67-0
Record name 2-Chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)benzeneethanol
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Record name 2-Chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)benzeneethanol
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Record name Benzeneethanol, 2-chloro-α-(1-chlorocyclopropyl)-α-(chloromethyl)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chlorocyclopropane with 2-chlorobenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further chlorination and reduction steps to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and phase transfer agents can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

CCCP has shown potential as an antimicrobial agent. Its mechanism of action may involve inhibiting microbial growth by disrupting metabolic pathways within microorganisms. Studies suggest that CCCP can bind to specific enzymes or receptors, thereby interfering with normal cellular functions . This property makes it a candidate for further investigation in pharmaceutical applications.

Agricultural Use

Due to its structural similarity to other fungicides like cyproconazole and prothioconazole, CCCP may find applications in agriculture as a fungicide. Its chlorinated structure is associated with potent fungicidal activity, which can be beneficial in controlling plant diseases .

Comparative Analysis with Related Compounds

The following table summarizes the similarities between CCCP and other related compounds:

Compound NameStructural FeaturesUnique Properties
CCCPCyclopropane ring, multiple chlorinesPotential antimicrobial properties
CyproconazoleSimilar chlorinated cyclopropane structureKnown for potent fungicidal activity
ProthioconazoleContains similar chlorinated substituentsExhibits broad-spectrum fungicidal properties

Case Studies and Research Findings

Several studies have investigated the applications of CCCP:

  • Antimicrobial Studies : Research has demonstrated that CCCP exhibits significant inhibitory effects on various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
  • Fungicidal Efficacy : In agricultural trials, CCCP has been evaluated for its effectiveness against common fungal pathogens affecting crops. Results indicate that it may enhance crop resilience when used in combination with other fungicides .
  • Chemical Reactivity : The compound's ability to undergo oxidation and reduction reactions positions it as a versatile reagent in organic synthesis, allowing for the transformation into various functional groups .

Mechanism of Action

The mechanism of action of 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting normal cellular functions. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Prothioconazole-Desthio (2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol)

  • Molecular Formula : C₁₄H₁₅Cl₂N₃O
  • Molecular Weight : 312.19 g/mol
  • Key Differences: Replaces the propanol chlorine with a 1,2,4-triazole group. Retains chlorines on the cyclopropyl and 2-chlorophenyl groups.
  • Functional Impact :
    • The triazole moiety enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
    • Exhibits greater environmental stability compared to the parent compound, as it resists hydrolysis under baking, brewing, and sterilization conditions .
    • Regulatory agencies (e.g., EFSA) include it in residue definitions due to structural and metabolic similarities to prothioconazole .
  • Safety Profile : Classified with hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

1-(3-Chlorophenyl)propan-2-ol

  • Molecular Formula : C₉H₁₁ClO
  • Molecular Weight : 170.64 g/mol
  • Functional Impact :
    • Lacks fungicidal activity due to the absence of critical substituents (e.g., triazole, cyclopropyl).
    • Primarily used as an intermediate in organic synthesis .

Prothioconazole Metabolites: Hydroxylated Derivatives

  • Examples :
    • 3-Hydroxy-desthio : 2-(1-Chlorocyclopropyl)-1-(2-chloro-3-hydroxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
    • 4-Hydroxy-desthio : 2-(1-Chlorocyclopropyl)-1-(2-chloro-4-hydroxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
  • Key Differences :
    • Hydroxyl groups introduced at the 3- or 4-position of the phenyl ring.
  • Functional Impact :
    • Increased polarity reduces lipophilicity, affecting bioavailability and residue persistence in plants and animals .
    • Included in regulatory residue assessments for comprehensive risk evaluation .

Structural and Functional Analysis Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol C₁₂H₁₃Cl₃O Cl (cyclopropyl, phenyl, propanol) 279.59 Fungicide precursor
Prothioconazole-Desthio C₁₄H₁₅Cl₂N₃O Cl (cyclopropyl, phenyl); triazole 312.19 Stable metabolite, fungicidal
1-(3-Chlorophenyl)propan-2-ol C₉H₁₁ClO Cl (phenyl) 170.64 Synthetic intermediate
Prothioconazole-3-Hydroxy-Desthio C₁₄H₁₅Cl₂N₃O₂ Cl (cyclopropyl, phenyl); triazole; 3-OH 328.19 Polar metabolite, reduced persistence

Key Research Findings

  • Synthesis Pathways : The target compound is synthesized via multi-step reactions involving hydrazine derivatives and heterocyclization agents like ammonium thiocyanate . Its conversion to prothioconazole requires sulfur and potassium hydroxide to form the triazole-thione group .
  • Stability and Residues :
    • Prothioconazole-desthio remains stable under hydrolytic conditions, making it a persistent residue in crops (e.g., cereals, leafy vegetables) with maximum residue limits (MRLs) up to 15 mg/kg .
    • Hydroxylated metabolites exhibit lower persistence due to increased water solubility, influencing regulatory thresholds .
  • Biological Activity : The triazole group in prothioconazole-desthio enhances antifungal efficacy by targeting fungal cytochrome P450 enzymes, whereas the parent compound lacks this mode of action .

Biological Activity

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol, commonly referred to as CCCP, is an organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of CCCP is C₁₂H₁₃Cl₃O, with a molecular weight of 279.6 g/mol. Its structure includes a cyclopropane ring and multiple chlorine substituents, which contribute to its unique reactivity and biological properties. The compound is characterized by the following features:

  • Cyclopropane Ring : Imparts strain and reactivity.
  • Chlorinated Groups : Enhance biological activity and interaction with biological targets.

Synthesis Methods

CCCP can be synthesized through various methods, often involving chlorinated precursors. A common synthetic route includes the reaction of 2-chlorobenzyl halide with 1-chloro-1-chloroacetylcyclopropane in solvents such as methyl tetrahydrofuran, which provides a safer alternative to traditional solvents like diethyl ether due to lower flammability risks .

Antifungal Properties

CCCP is recognized for its role as an impurity in the synthesis of prothioconazole, a systemic fungicide that inhibits sterol biosynthesis in fungi. This inhibition is crucial for preventing fungal growth and disease spread in crops. Prothioconazole demonstrates protective, curative, and long-lasting activity against various fungal pathogens .

Toxicological Studies

Toxicological evaluations have indicated that CCCP exhibits moderate toxicity levels. Risk assessments categorize it under GHS hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . These findings underscore the importance of handling this compound with care in laboratory settings.

Case Studies

Several studies have investigated the biological interactions of CCCP:

  • Fungicidal Efficacy : Research has shown that CCCP, through its association with prothioconazole, effectively reduces fungal populations in agricultural settings. It was observed to enhance the efficacy of other fungicides when used in combination treatments.
  • Reactivity with Biological Molecules : Studies indicate that CCCP can interact with various biomolecules, potentially leading to alterations in metabolic pathways within target organisms. Such interactions warrant further investigation into its mechanism of action.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to CCCP:

Compound NameStructural FeaturesUnique Properties
CyproconazoleSimilar chlorinated cyclopropane structurePotent fungicidal activity
ProthioconazoleContains triazole ring alongside chlorinated groupsBroad-spectrum fungicidal properties
Triazole DerivativesOften contain triazole ringsUsed extensively in agriculture for disease control

The distinct combination of chlorinated groups and the cyclopropane structure in CCCP may impart unique reactivity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol, and what are their key intermediates?

  • Answer : The compound is synthesized via multi-step reactions involving cyclopropane ring formation and halogenation. A common precursor, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane (CAS 134818-68-1), is epoxidized and further functionalized via nucleophilic substitution or hydroxylation . Advanced methods include stereoselective synthesis using chiral catalysts, as described in patents for related triazole derivatives . Key intermediates include chlorinated cyclopropane derivatives and aryl-substituted epoxides.

Q. How can the structural configuration of this compound be confirmed using spectroscopic techniques?

  • Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the stereochemistry of the chlorocyclopropyl and chlorophenyl groups. For example:

  • ¹H NMR : Distinct signals for the hydroxyl proton (~2.5 ppm, broad) and cyclopropane protons (δ 1.2–1.8 ppm, multiplet).
  • ¹³C NMR : Peaks for the chlorinated carbons (C-Cl at ~70–80 ppm) and quaternary carbon at the propan-2-ol center (~90 ppm).
    Mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ = m/z calculated for C₁₂H₁₂Cl₃O: 293.98) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Answer : The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents (e.g., DMSO, acetone). Stability studies indicate degradation under UV light and basic conditions, forming 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (a metabolite of prothioconazole) . Storage recommendations: airtight containers, -20°C, protected from light.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role as a precursor to fungicidal metabolites like prothioconazole?

  • Answer : The compound undergoes enzymatic or chemical oxidation to form prothioconazole-desthio , a bioactive fungicide metabolite. The hydroxyl group at the propan-2-ol position is critical for binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Reaction pathways involve:

  • Step 1 : Hydroxyl group deprotonation.
  • Step 2 : Sulfur substitution at the triazole moiety (see synthetic pathways in ).

Q. How can researchers resolve contradictions in reported degradation kinetics across different environmental matrices?

  • Answer : Discrepancies arise from pH-dependent hydrolysis and microbial activity. For example:

MatrixHalf-life (pH 7)Degradation Product
Soil30–60 daysα-(1-chlorocyclopropyl)-α-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-1-ethanol
Water5–10 days2-chlorophenylacetic acid
Methodological adjustments include simulating aerobic/anaerobic conditions and using isotopically labeled analogs for tracer studies .

Q. What advanced computational methods predict the compound’s reactivity in catalytic systems?

  • Answer : Density Functional Theory (DFT) calculations model the electronic effects of the chlorophenyl and chlorocyclopropyl groups. Key findings:

  • The cyclopropane ring induces steric strain, lowering activation energy for ring-opening reactions.
  • Chlorine atoms increase electrophilicity at the propan-2-ol carbon, favoring nucleophilic attack (e.g., in triazole formation) .
    • Validation : Compare computed IR spectra with experimental data to refine transition-state models.

Methodological Guidance

Q. What chromatographic techniques are optimal for quantifying this compound and its metabolites in plant tissues?

  • Answer : Use HPLC-MS/MS with a C18 column (particle size 2.6 µm) and gradient elution (acetonitrile/0.1% formic acid). Key parameters:

  • Ionization : ESI-positive mode.
  • Detection limits : 0.01 µg/g for prothioconazole-desthio .
  • Internal standard : Deuterated analog (e.g., D₆-prothioconazole) to correct for matrix effects.

Q. How should researchers design experiments to assess the compound’s enantioselective bioactivity?

  • Answer :

  • Step 1 : Resolve enantiomers via chiral chromatography (e.g., Chiralpak IA column).
  • Step 2 : Test each enantiomer in fungal growth inhibition assays (e.g., Fusarium graminearum).
  • Result : The (R)-enantiomer shows 10-fold higher activity due to steric compatibility with fungal enzyme binding pockets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol
Reactant of Route 2
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1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol

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